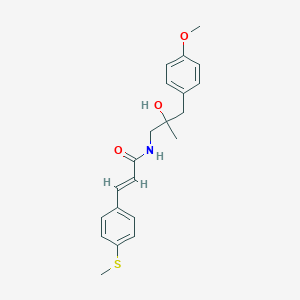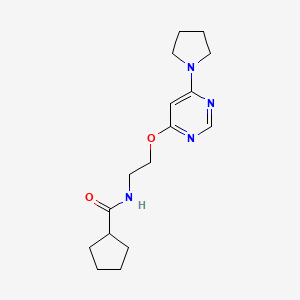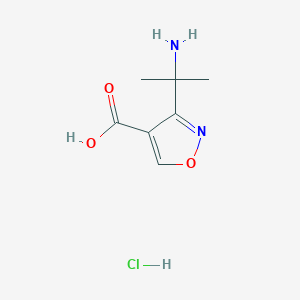
(E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methyl-3-(4-methylthiophenyl)propanoic acid, followed by the formation of the acrylamide moiety through an amide coupling reaction. The reaction conditions often include the use of catalysts such as Rh(III) and specific solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives, which can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the acrylamide moiety can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methylphenyl)acrylamide
- (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-chlorophenyl)acrylamide
Uniqueness
Compared to similar compounds, (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-21(24,14-17-4-9-18(25-2)10-5-17)15-22-20(23)13-8-16-6-11-19(26-3)12-7-16/h4-13,24H,14-15H2,1-3H3,(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDHLMDPKJVRMC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C=CC2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)/C=C/C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2591802.png)



![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2591810.png)



![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide](/img/structure/B2591816.png)
![4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2591817.png)

